molecular formula C23H32O7 B1239195 Trichoverrol B CAS No. 76685-83-1

Trichoverrol B

Cat. No. B1239195
CAS RN: 76685-83-1
M. Wt: 420.5 g/mol
InChI Key: QFKRKMXPKBHGGO-ACGMSUMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trichoverrol B is a natural product found in Baccharis megapotamica and Albifimbria verrucaria with data available.

Scientific Research Applications

Antifungal Activity

Trichoverrol B, among other trichothecenes, has been studied for its antifungal properties. However, research shows that while some trichothecenes display significant antifungal activity, Trichoverrol B itself does not exhibit notable antifungal effects. This finding is based on a study of compounds isolated from Myrothecium roridum, which included Trichoverrol B and others, where only specific compounds demonstrated substantial antifungal activity (Ren et al., 2015).

Anti-Glioma Activity

While not directly related to Trichoverrol B, it's worth noting the discovery of novel compounds like Trichobamide A from fungi similar to those that produce Trichoverrol B. Trichobamide A has shown potential in inhibiting the proliferation of glioma cell lines, indicating a broader scope of bioactive compounds in fungi for potential therapeutic applications in cancer treatment (Chen et al., 2019).

Role in Liver Fatty Acid-Binding Protein (L-FABP) Gene Expression

Research on statins, which are used to treat hypercholesterolemia, has shown that they can induce L-FABP, a protein that aids in the influx of fatty acids into hepatocytes. While this study doesn't directly involve Trichoverrol B, it highlights the complexity of metabolic pathways and gene expression in areas related to cholesterol and fatty acid metabolism, potentially offering insights into the broader field of biochemistry where Trichoverrol B might be relevant (Landrier et al., 2004).

properties

CAS RN

76685-83-1

Product Name

Trichoverrol B

Molecular Formula

C23H32O7

Molecular Weight

420.5 g/mol

IUPAC Name

[(1S,2R,7R,9R,11R,12S)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] (2Z,4E,6S,7R)-6,7-dihydroxyocta-2,4-dienoate

InChI

InChI=1S/C23H32O7/c1-14-8-9-22(12-24)18(10-14)29-19-11-17(21(22,3)23(19)13-28-23)30-20(27)7-5-4-6-16(26)15(2)25/h4-7,10,15-19,24-26H,8-9,11-13H2,1-3H3/b6-4+,7-5-/t15-,16+,17-,18-,19-,21-,22-,23+/m1/s1

InChI Key

QFKRKMXPKBHGGO-ACGMSUMJSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H](C[C@H]([C@@]34CO4)O2)OC(=O)/C=C\C=C\[C@@H]([C@@H](C)O)O)C)CO

SMILES

CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)OC(=O)C=CC=CC(C(C)O)O)C)CO

Canonical SMILES

CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)OC(=O)C=CC=CC(C(C)O)O)C)CO

synonyms

trichoverrol A
trichoverrol B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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